

Structural Elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B101306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-(3-Methoxyphenyl)-2-methylpropanoic acid**. It details the key analytical techniques and experimental protocols required to confirm the chemical structure of this compound. This document presents predicted spectral data based on established principles of spectroscopy and provides a plausible synthetic route. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Chemical Identity and Physical Properties

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with a methoxy-substituted phenyl ring. Its physical and chemical properties are crucial for its handling, analysis, and potential applications in drug discovery and development.

Property	Value
IUPAC Name	2-(3-Methoxyphenyl)-2-methylpropanoic acid
CAS Number	17653-94-0
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Appearance	Predicted: White to off-white solid
Solubility	Predicted: Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; sparingly soluble in water.

Predicted Spectroscopic Data and Structural Elucidation

The confirmation of the structure of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following sections detail the predicted spectral data and its interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** in CDCl₃ would exhibit the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.25	Triplet	1H	Ar-H (C5-H)
~6.95	Doublet of doublets	1H	Ar-H (C6-H)
~6.85	Doublet	1H	Ar-H (C4-H)
~6.80	Singlet	1H	Ar-H (C2-H)
3.81	Singlet	3H	-OCH ₃
1.58	Singlet	6H	-C(CH ₃) ₂

Interpretation:

- The broad singlet in the downfield region (~10-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.
- The aromatic region (~6.8-7.3 ppm) shows four distinct signals, consistent with a 1,3-disubstituted benzene ring. The splitting patterns (triplet and doublet of doublets) are indicative of the meta-substitution.
- The sharp singlet at approximately 3.81 ppm corresponds to the three protons of the methoxy group.
- The singlet at around 1.58 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

Chemical Shift (δ , ppm)	Assignment
~182	-COOH
~159.5	Ar-C (C3-OCH ₃)
~145	Ar-C (C1)
~129.5	Ar-C (C5)
~118	Ar-C (C6)
~113	Ar-C (C4)
~112	Ar-C (C2)
~55.2	-OCH ₃
~46.5	-C(CH ₃) ₂
~25.5	-C(CH ₃) ₂

Interpretation:

- The signal at ~182 ppm is characteristic of a carboxylic acid carbonyl carbon.
- The peak at ~159.5 ppm corresponds to the aromatic carbon attached to the electron-donating methoxy group.
- The signals in the aromatic region (~112-145 ppm) are consistent with the six carbons of the substituted benzene ring.
- The signal at ~55.2 ppm is typical for a methoxy group carbon.
- The peak at ~46.5 ppm is assigned to the quaternary carbon, and the signal at ~25.5 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** would display the following characteristic absorption bands:

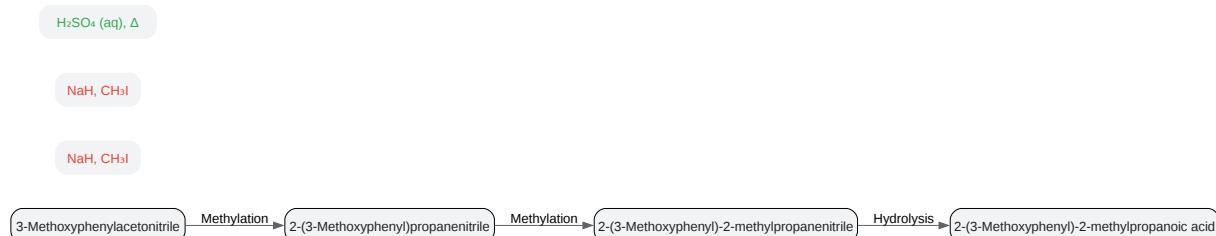
Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~2970	Medium	C-H stretch (aliphatic)
~1705	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1150	Medium	C-O stretch (carboxylic acid)

Interpretation:

- A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- The strong, sharp peak around 1705 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.
- The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹.
- The strong absorption at approximately 1250 cm⁻¹ is characteristic of the aryl C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(3-Methoxyphenyl)-2-methylpropanoic acid**, electron ionization (EI) would likely lead to the following key fragments:


m/z	Proposed Fragment
194	$[M]^+$ (Molecular Ion)
149	$[M - COOH]^+$
135	$[M - COOH - CH_3]^+$
121	$[C_8H_9O]^+$
91	$[C_7H_7]^+$
77	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak $[M]^+$ at m/z 194 would confirm the molecular weight of the compound.
- A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (a loss of 45 Da).
- Further fragmentation of the m/z 149 ion by loss of a methyl radical would lead to a peak at m/z 135.
- The peak at m/z 121 is a common fragment for methoxy-substituted benzyl-type structures.

Synthesis Pathway and Experimental Protocol

While several synthetic routes to 2-aryl-2-methylpropanoic acids exist, a common and reliable method involves the α -methylation of the corresponding arylacetonitrile followed by hydrolysis.

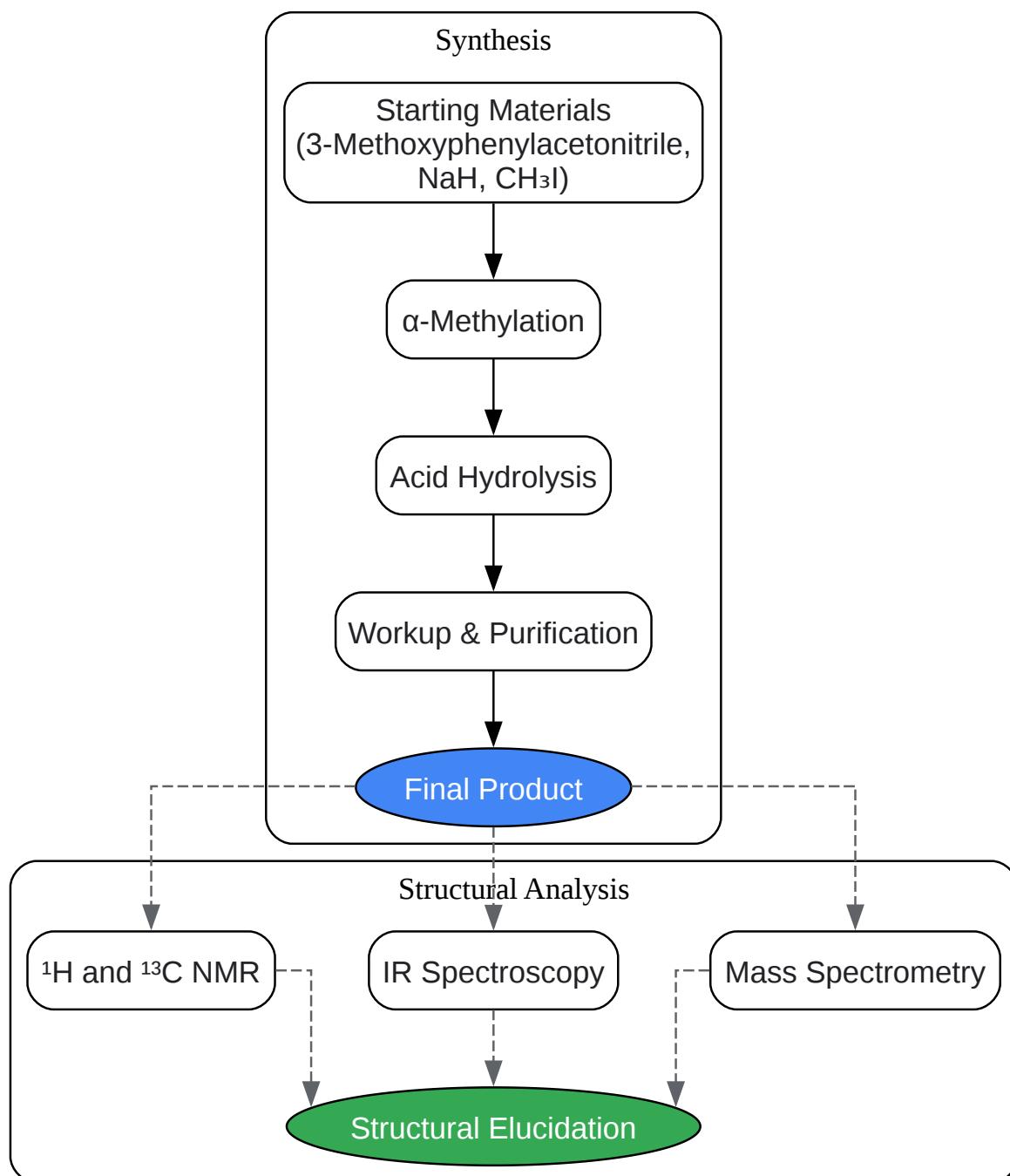
[Click to download full resolution via product page](#)

Figure 1. Synthetic pathway for **2-(3-Methoxyphenyl)-2-methylpropanoic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

- To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylacetonitrile (1.0 equivalent) dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x volumes).


- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to **2-(3-Methoxyphenyl)-2-methylpropanoic acid**

- To the crude 2-(3-Methoxyphenyl)-2-methylpropanenitrile, add a 50% aqueous solution of sulfuric acid.
- Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and pour it over ice.
- Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure **2-(3-Methoxyphenyl)-2-methylpropanoic acid**.

Experimental Workflows

The overall process of synthesizing and characterizing **2-(3-Methoxyphenyl)-2-methylpropanoic acid** can be visualized as a structured workflow.

[Click to download full resolution via product page](#)

Figure 2. General workflow for synthesis and structural analysis.

Conclusion

The structural elucidation of **2-(3-Methoxyphenyl)-2-methylpropanoic acid** can be confidently achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data presented in this guide provides a clear roadmap for the identification and confirmation of this compound. The detailed synthetic protocol offers a practical approach for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel small molecules for potential therapeutic applications.

- To cite this document: BenchChem. [Structural Elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101306#2-3-methoxyphenyl-2-methylpropanoic-acid-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com